molecular formula C9H9ClO3 B14769207 3-Chloro-4-methoxy-2-methylbenzoic acid

3-Chloro-4-methoxy-2-methylbenzoic acid

Cat. No.: B14769207
M. Wt: 200.62 g/mol
InChI Key: ASJUXRCEEVMLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-methoxy-2-methylbenzoic acid is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-4-methoxy-2-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-2-methylbenzoic acid involves its interaction with specific molecular targets. The presence of the chlorine and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-methoxy-2-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

3-chloro-4-methoxy-2-methylbenzoic acid

InChI

InChI=1S/C9H9ClO3/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12)

InChI Key

ASJUXRCEEVMLKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.